3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Biochemical Pathways
Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to interact with various biological pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as tropinone or a related compound.
Cyclization: The precursor undergoes a cyclization reaction to form the bicyclic structure. This step often involves the use of strong acids or bases to facilitate the ring closure.
Ethylation: The bicyclic intermediate is then subjected to an ethylation reaction, where an ethyl group is introduced at the desired position. This can be achieved using ethyl halides in the presence of a base.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting material are subjected to the cyclization and ethylation reactions in reactors designed for high-volume production.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial use.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as:
Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activity.
8-Azabicyclo[3.2.1]octane Derivatives: These derivatives have variations in their substituents, leading to different properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific ethyl substitution, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-ethyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-7-5-8-3-4-9(6-7)10-8;/h7-10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGWXPYGYMAXFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CCC(C1)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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